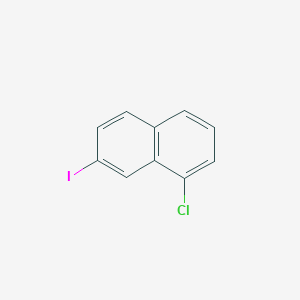

1-Chloro-7-iodonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClI |

|---|---|

Molecular Weight |

288.51 g/mol |

IUPAC Name |

1-chloro-7-iodonaphthalene |

InChI |

InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |

InChI Key |

RUDVLXBWODXHQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)C(=C1)Cl |

Origin of Product |

United States |

Significance of Naphthalene Derivatives in Chemical Research

Naphthalene (B1677914) and its derivatives are fundamental scaffolds in a wide array of chemical research fields. researchgate.netthieme-connect.com Their fused aromatic ring system provides a rigid and planar platform that is integral to the development of materials with unique electronic and optical properties. nih.govnih.gov In medicinal chemistry, the naphthalene moiety is present in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netthieme-connect.comijrpr.com The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making these derivatives invaluable in drug discovery and materials science. researchgate.netnih.gov

Overview of Halogenated Naphthalenes As Synthetic Intermediates

Halogenated naphthalenes, particularly those bearing different halogen atoms (dihalonaphthalenes), are highly prized as synthetic intermediates. nih.govacs.org The presence of halogens provides reactive handles for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions. nih.govscirp.org These reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high chemo- and regioselectivity. acs.orgdoaj.org The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine in many coupling reactions) allows for sequential and site-selective modifications of the naphthalene (B1677914) skeleton. cdnsciencepub.com This strategic functionalization is a cornerstone of modern synthetic chemistry, facilitating the efficient assembly of complex organic molecules from relatively simple, halogenated precursors. acs.orgrsc.org

Unique Chemical Properties and Reactivity Considerations for 1 Chloro 7 Iodonaphthalene Within the Naphthalene Framework

The compound 1-chloro-7-iodonaphthalene possesses a distinct set of chemical properties owing to the specific placement and nature of its halogen substituents on the naphthalene (B1677914) core. The differing electronegativity and bond strengths of the carbon-chlorine and carbon-iodine bonds lead to differential reactivity.

| Property | Description |

| CAS Number | 856205-19-1 bldpharm.com |

| Molecular Formula | C₁₀H₆ClI bldpharm.com |

| Molecular Weight | 288.51 g/mol bldpharm.com |

| Reactivity | The iodine atom at the 1-position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 7-position. This allows for selective functionalization at the C-1 position while leaving the C-7 position available for subsequent transformations. |

This differential reactivity is a key feature exploited in synthetic strategies to build complex molecules in a controlled manner.

Scope and Academic Research Focus on 1 Chloro 7 Iodonaphthalene

Strategies for Regioselective Halogenation of Naphthalene Precursors

Direct Halogenation Approaches

Direct halogenation of a pre-existing chloronaphthalene is another potential route. Starting with 7-chloronaphthalene, an electrophilic iodination reaction would be required. The directing effect of the chlorine atom at the 7-position (a meta position relative to the first ring) is crucial. Chlorine is an ortho-, para-director, but its influence across the two rings of naphthalene is more complex. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). Therefore, iodination of 7-chloronaphthalene would likely favor substitution at an α-position.

A study on the direct chlorination of 1-methylnaphthalene (B46632) to yield 7-chloro-1-methylnaphthalene (B3066039) demonstrates the feasibility of achieving substitution at the 7-position, although this is a chlorination rather than an iodination. For the direct iodination of 7-chloronaphthalene, a significant challenge would be controlling the regioselectivity to favor the 1-position over other activated positions and avoiding poly-iodination.

Electrophilic Halogenation Mechanisms

The mechanism of electrophilic halogenation of naphthalenes involves the attack of an electrophilic halogen species on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate. The stability of this intermediate determines the preferred position of substitution. For naphthalene, attack at the α-position leads to a more stable intermediate where the positive charge can be delocalized over the adjacent ring while maintaining one intact benzene (B151609) ring.

In the case of direct iodination, molecular iodine (I₂) is a weak electrophile, so an activating agent or oxidant is typically required. evitachem.com Common reagents for electrophilic iodination include iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), iodine monochloride (ICl), or N-iodosuccinimide (NIS). The reaction proceeds via the formation of a more potent electrophilic iodine species (e.g., I⁺ or a polarized I-X species) which then attacks the naphthalene ring. The final step is the deprotonation of the σ-complex to restore aromaticity.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and often milder alternatives to traditional methods for forming carbon-halogen bonds.

Palladium-Catalyzed Approaches (e.g., Cross-Coupling Precursors)

Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-X bonds. While often used to functionalize existing haloarenes, palladium catalysis can also be employed in their synthesis. For instance, a di-functionalized naphthalene, such as 1,7-dichloronaphthalene (B11900644) or a chloronaphthyl triflate, could serve as a precursor. The more reactive C-Cl bond at the 1-position or a C-OTf group could potentially undergo a palladium-catalyzed halogen exchange reaction. However, a more common strategy involves the use of dihalonaphthalenes as precursors for other molecules, leveraging the differential reactivity of the C-I and C-Cl bonds in subsequent cross-coupling reactions. researchgate.net

A thermal dehydrogenative Diels-Alder reaction of a para-chlorostyrene derivative has been shown to produce 7-chloronaphthalene in quantitative yield, which could then be a substrate for a subsequent palladium-catalyzed iodination. nih.gov

Silver-Catalyzed Halogenation and Cyclization Reactions

Recent advancements have demonstrated the utility of silver catalysts in the synthesis of dihalonaphthalenes. A notable method involves the silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols. acs.orgacs.orgnih.gov In this one-pot process, a terminal alkyne is treated with a halogen source, such as N-bromosuccinimide (NBS) or iodine monochloride (ICl), in the presence of a silver salt. This methodology allows for the efficient construction of both homo- and hetero-dihalogenated naphthalene derivatives in moderate to good yields. acs.orgacs.org This approach is particularly attractive due to its step-efficiency and tolerance of various functional groups. nih.gov

Table 2: Silver-Catalyzed Synthesis of Dihalonaphthalenes from Terminal Alkynols

| Starting Alkynol | Halogen Source | Silver Catalyst | Product | Yield | Reference |

| 4-phenylbut-3-yn-2-ol | NBS | AgNO₃ | 1,3-Dibromo-2-methylnaphthalene | Moderate | acs.org |

| 4-(4-methoxyphenyl)but-3-yn-2-ol | ICl | AgNO₃ | 1-Chloro-3-iodo-6-methoxy-2-methylnaphthalene | Good | acs.org |

This method highlights a modern approach where the naphthalene ring system and its halogen substituents are constructed concurrently.

Nickel-Catalyzed Carbonylative Synthesis Approaches

Nickel catalysis is gaining prominence as a more sustainable and cost-effective alternative to palladium for various transformations. While direct nickel-catalyzed halogenations of naphthalenes are less common, nickel-catalyzed carbonylative reactions have been developed for the synthesis of ketones and other carbonyl compounds. rsc.orgnih.gov For instance, nickel-catalyzed carbonylation of arylboronic acids using DMF as a CO source has been demonstrated for the synthesis of diaryl ketones. rsc.org Although not a direct route to this compound, these methodologies showcase the capability of nickel to catalyze reactions involving aryl halides. It is conceivable that future developments could adapt nickel catalysis for the direct C-H halogenation of naphthalene precursors or for cross-coupling reactions leading to dihalonaphthalenes.

Multi-Step Synthesis from Substituted Naphthalenes

The synthesis of specifically substituted dihalonaphthalenes such as this compound often requires multi-step strategies, as direct halogenation of the naphthalene core can lead to mixtures of isomers. researchgate.net Controlling the regiochemistry is a significant challenge in the synthesis of polysubstituted naphthalenes. researchgate.net Therefore, chemists rely on the transformation of pre-existing functional groups on the naphthalene ring to introduce halogens at desired positions.

Functional Group Interconversions for Halogen Introduction

Functional group interconversions are a fundamental tool in organic synthesis, allowing for the strategic introduction of atoms or groups by transforming existing ones. solubilityofthings.comfiveable.me In the context of synthesizing halo-substituted naphthalenes, common strategies involve the conversion of amino or nitro groups into halogens.

A prevalent method for introducing a halogen to a specific position on an aromatic ring, including naphthalene, is through the Sandmeyer reaction. researchgate.net This process typically begins with the nitration of the naphthalene derivative. uomustansiriyah.edu.iq The resulting nitro group can then be reduced to an amine (NH₂). This amine is subsequently converted into a diazonium salt (N₂⁺), which is a versatile intermediate. Treatment of the diazonium salt with the appropriate copper(I) halide (e.g., CuCl for chlorine) or potassium iodide (for iodine) allows for the regioselective installation of the halogen. While nitration of naphthalene itself occurs almost exclusively at the α-position (C1), accessing other substitution patterns often requires starting with an already substituted naphthalene and leveraging the directing effects of existing groups. uomustansiriyah.edu.iq

Another approach involves the direct conversion of arylhydrazines to aryl iodides. Research has demonstrated a metal- and base-free method where arylhydrazine hydrochlorides react with molecular iodine in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding aryl iodide. acs.org The proposed mechanism involves the oxidation of the arylhydrazine by iodine to form an arenediazonium salt, which then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical. The subsequent combination of these radicals affords the final aryl iodide product. acs.org

These functional group interconversion strategies are crucial for overcoming the regioselectivity challenges inherent in direct electrophilic aromatic substitution on the naphthalene scaffold. researchgate.netuomustansiriyah.edu.iq

Sequential Halogenation Strategies

The synthesis of heterodihalonaphthalenes like this compound necessitates a carefully planned sequence of halogenation steps. The order in which the halogens are introduced is critical for achieving the desired substitution pattern, as the first halogen will influence the position of the second through its electronic directing effects. lumenlearning.com Halogens are ortho-, para-directing groups in electrophilic aromatic substitution. lumenlearning.com

Direct halogenation of unsubstituted naphthalene with chlorine or bromine readily occurs without a Lewis acid catalyst, primarily at the α-position (C1). uomustansiriyah.edu.iq To achieve a different substitution pattern, such as the 1,7-disubstitution, synthetic routes often start from a substituted naphthalene precursor. For instance, a recent method for synthesizing homo- and heterodihalogenated naphthalenes involves a silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols. acs.org This one-pot process uses reagents like N-Bromosuccinimide (NBS) or iodine monochloride (ICl) to generate various dihalogenated naphthalenes. acs.org

Another strategy involves metalation-halogenation sequences. For example, the halogenation of electron-deficient polyfluoronaphthalenes can be achieved with high yields using a magnesium amide base (TMP₂Mg·2LiBr) followed by a halogen source like I₂, Br₂, or PhSO₂Cl. chemrxiv.org This method allows for the synthesis of hetero-dihalogenated fluoro-naphthalenes. chemrxiv.org The order of operations is key; for example, in a synthesis aiming for a specific isomer, one might perform a Friedel-Crafts acylation, followed by the introduction of a chlorine atom, and then a reduction of the acyl group to an alkyl group. Reversing the order of chlorination and reduction would lead to different isomers. lumenlearning.com

Below is a table summarizing yields for the synthesis of various dihalonaphthalenes using a silver-catalyzed halogenation/cyclization method, illustrating the versatility of modern sequential halogenation strategies.

Table 1: Synthesis of Dihalonaphthalenes via Silver-Catalyzed Electrophilic Cyclization

| Starting Alkynol | Halogenating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(4-methoxyphenyl)but-3-yn-1-ol | NBS | 6-bromo-2-methoxynaphthalene | Not specified | acs.org |

| 4-phenylbut-3-yn-1-ol | NBS | 2-bromonaphthalene | 41 | acs.org |

| 4-(p-tolyl)but-3-yn-1-ol | ICl | 2-chloro-6-iodonaphthalene | Not specified | acs.org |

| 4-(4-fluorophenyl)but-3-yn-1-ol | NBS | 2-bromo-6-fluoronaphthalene | Not specified | acs.org |

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative route for the synthesis and modification of halonaphthalenes. These techniques utilize the direct addition or removal of electrons to activate functional groups, often under mild conditions and avoiding harsh chemical reagents. uantwerpen.be The electrochemical reductive cleavage of carbon-halogen bonds is a well-studied process that has applications in synthesis and the generation of reactive intermediates. uantwerpen.be

Mechanistic Studies of Electrochemical Reduction in Halonaphthalenes

The electrochemical reduction of halonaphthalenes has been the subject of detailed mechanistic investigations. cdnsciencepub.comcdnsciencepub.com These studies reveal that the pathway of reduction can differ significantly depending on the halogen substituent. The process involves the cleavage of the carbon-halogen (C-X) bond. uantwerpen.be

For 1-halonaphthalenes, the mechanism is influenced by the identity of the halogen. Studies involving the electrochemical reduction of 1-chloro-, 1-bromo-, and 1-iodonaphthalene (B165133) have shown that the bromo and iodo derivatives likely proceed through a mechanism involving either the simultaneous transfer of two electrons or the formation of an organometallic intermediate. cdnsciencepub.comcdnsciencepub.com In contrast, the reduction of the chloro derivative, such as 1-chloronaphthalene, is suggested to proceed at least partially via a radical intermediate. cdnsciencepub.comcdnsciencepub.com This is supported by the observation of products resulting from radical pathways during the electroreduction of 1-chloronaphthalene. cdnsciencepub.com

The general mechanism for the electrochemical reduction of aromatic halides can be described as a stepwise process. uantwerpen.be First, the aromatic halide (ArX) accepts an electron to form a radical anion (ArX•⁻). This radical anion then undergoes cleavage of the C-X bond to form an aryl radical (Ar•) and a halide anion (X⁻). The aryl radical is typically reduced further at the cathode to form a carbanion (Ar⁻), which is then protonated by a proton source in the medium to yield the final hydrocarbon product (ArH). uantwerpen.be The relative ease of reduction for aryl halides follows the order I > Br > Cl. cdnsciencepub.com

Deuteration Applications via Electrochemical Methods

Electrochemical reduction provides a powerful and selective method for the synthesis of deuterium-labeled compounds. researchgate.netsciopen.com This technique is an attractive alternative to traditional labeling methods that may require harsh conditions or expensive reagents. rsc.org By performing the electrochemical reduction of halonaphthalenes in the presence of a deuterium (B1214612) source, typically deuterated water (D₂O), a deuterium atom can be specifically incorporated into the naphthalene ring at the position of the former halogen. cdnsciencepub.comcdnsciencepub.comxmu.edu.cn

This method has been successfully applied to 1-halonaphthalenes. The electrochemical reduction of 1-chloro-, 1-bromo-, and 1-iodonaphthalene in the presence of D₂O yields deuterated naphthalene. cdnsciencepub.comcdnsciencepub.com The deuterium content of the resulting naphthalene provides valuable insight into the reaction mechanism. For instance, the differing deuterium incorporation levels observed for the various halonaphthalenes support the mechanistic divergence discussed previously, with chloro derivatives showing evidence of a radical pathway while bromo and iodo derivatives favor an ionic pathway. cdnsciencepub.comcdnsciencepub.com

The table below presents data from the electrochemical reduction of various 1-halonaphthalenes in the presence of D₂O, highlighting the deuterium content in the resulting naphthalene product.

Table 2: Electrochemical Reduction and Deuteration of 1-Halonaphthalenes

| Starting Compound | Deuterium Source | Product | Deuterium Content (%) | Proposed Intermediate Type | Reference |

|---|---|---|---|---|---|

| 1-chloronaphthalene | D₂O | Naphthalene-d₁ | Partial | Radical | cdnsciencepub.comcdnsciencepub.com |

| 1-bromonaphthalene | D₂O | Naphthalene-d₁ | High | Ionic / Organometallic | cdnsciencepub.comcdnsciencepub.com |

| 1-iodonaphthalene | D₂O | Naphthalene-d₁ | High | Ionic / Organometallic | cdnsciencepub.comcdnsciencepub.com |

| 1-chloro-4-methylnaphthalene | D₂O | 1-methylnaphthalene-d₁ | Partial | Radical | cdnsciencepub.comcdnsciencepub.com |

This electrochemical approach offers a regioselective method for introducing deuterium into aromatic systems, which is of significant interest for mechanistic studies and the synthesis of isotopically labeled standards. sciopen.comxmu.edu.cn

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the existing chloro and iodo substituents dictate the reactivity and the position of the incoming electrophile.

Substituent Effects on Regioselectivity and Reactivity

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are deactivating due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and slows down the reaction compared to unsubstituted naphthalene. saskoer.ca However, they are ortho, para-directing because of their ability to donate lone-pair electron density through resonance, which stabilizes the intermediate carbocation (arenium ion). saskoer.ca

In this compound, both the chlorine at C1 and the iodine at C7 are deactivating, ortho, para-directing groups. The directing effects on the two rings of the naphthalene system are as follows:

The C1-chloro group directs incoming electrophiles to the ortho (C2) and para (C4) positions.

The C7-iodo group directs incoming electrophiles to the ortho (C6 and C8) positions.

Comparative Analysis of Chlorination versus Iodination Mechanisms

The mechanisms for introducing chlorine and iodine onto an aromatic ring differ significantly, primarily due to the different electrophilicities of the halogens.

Chlorination is typically a rapid and exothermic reaction. It is usually carried out with molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that attacks the aromatic ring to form the arenium ion, which then loses a proton to restore aromaticity.

Iodination , in contrast, is more challenging and often reversible. researchgate.net Molecular iodine (I₂) is the least reactive halogen and not electrophilic enough to react with even activated aromatic rings without assistance. d-nb.infoscielo.br To facilitate the reaction, an oxidizing agent (e.g., nitric acid, hydrogen peroxide) is typically required to oxidize I₂ to a more potent electrophilic species (like I⁺) and to consume the hydrogen iodide (HI) byproduct, which can reduce the iodo-aromatic product back to the starting material. researchgate.netscielo.br

A theoretical study using density functional theory (DFT) on the halogenation of naphthalene and other polycyclic arenes highlighted that the primary distinction of iodination from chlorination is its enhanced reversibility due to protodeiodination. researchgate.net This reversibility increases with the electron-donating character of the aromatic substrate. researchgate.net

| Feature | Chlorination | Iodination |

| Reagent | Cl₂ with Lewis Acid (e.g., FeCl₃) | I₂ with Oxidizing Agent (e.g., HNO₃) |

| Reactivity | High, often exothermic | Low, often requires activation |

| Reversibility | Generally irreversible | Often reversible |

| Electrophile | δ+Cl-Cl--FeCl₃ complex | I⁺ or equivalent species |

| Byproduct | HCl | HI (must be removed to prevent reversal) |

Nucleophilic Substitution Reactions

While electrophilic substitutions are common for electron-rich aromatics, halonaphthalenes can also undergo nucleophilic substitutions, where a nucleophile replaces one of the halogen atoms. This is particularly relevant for this compound, which possesses two potential leaving groups.

Direct Nucleophilic Aromatic Substitution (S_NAr)

The direct nucleophilic aromatic substitution (S_NAr) mechanism typically requires an aromatic ring to be substituted with strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.com

In this compound, there are no such strong activating groups. The halogens themselves are electron-withdrawing but are not typically sufficient to promote S_NAr under mild conditions. govtpgcdatia.ac.in However, under forced conditions (high temperature and/or very strong nucleophiles), substitution can occur. The relative reactivity of the leaving groups in S_NAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com This counterintuitive order arises because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, in a hypothetical S_NAr reaction on this compound, the chloride would be expected to be replaced preferentially over the iodide, assuming the reaction proceeds via this pathway.

Radical-Nucleophilic Substitution (S_RN1) Mechanisms in Halonaphthalenes

A more probable pathway for nucleophilic substitution on unactivated aryl halides like this compound is the S_RN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. wikipedia.orginflibnet.ac.in This multi-step chain reaction does not require strong electron-withdrawing activators on the ring. wikipedia.org The mechanism involves the following key steps:

Initiation: An electron is transferred to the aryl halide, forming a radical anion. This can be initiated by solvated electrons (from alkali metals in liquid ammonia), photochemically, or electrochemically. datapdf.comresearchgate.net

Propagation:

The radical anion fragments, ejecting the halide ion to form an aryl radical.

The aryl radical reacts with the nucleophile to form a new radical anion.

This new radical anion transfers its electron to a new molecule of the starting aryl halide, forming the product and propagating the chain. wikipedia.orgdatapdf.com

Studies on 1-halonaphthalenes have shown they react readily with various nucleophiles (e.g., acetonate, cyanomethyl anions) in liquid ammonia (B1221849) under photostimulation, yielding substitution products in high yields via the S_RN1 mechanism. datapdf.comacs.org In the context of this compound, the weaker carbon-iodine bond would be expected to cleave more readily in the fragmentation step, leading to the selective substitution of the iodine atom.

Halogen-Metal Exchange (HME) Reactions

Halogen-metal exchange is a powerful reaction used to convert aryl halides into valuable organometallic reagents (e.g., organolithium or Grignard reagents). wikipedia.org The reaction involves treating the halide with an organometallic reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgyoutube.com

A critical aspect of HME on dihaloarenes is selectivity. The rate of exchange is kinetically controlled and follows the trend I > Br > Cl. wikipedia.orgprinceton.edu This is because the reaction proceeds faster for halogens that are more polarizable and form weaker carbon-halogen bonds.

For this compound, treatment with an alkyllithium reagent would selectively result in the exchange of the iodine atom, not the chlorine. mdpi.com This produces 7-chloro-1-lithionaphthalene, a versatile intermediate that can then be reacted with various electrophiles. This high selectivity makes HME a predictable and reliable method for the regioselective functionalization of dihaloaromatics containing different halogens. mdpi.comwuxibiology.com

| Reaction Type | Most Likely Substituted Halogen | Key Factors |

| S_NAr | Chlorine | Electronegativity of leaving group stabilizes intermediate. |

| S_RN1 | Iodine | Weaker C-I bond facilitates radical anion fragmentation. |

| HME | Iodine | Higher polarizability and weaker C-I bond lead to faster exchange rates. |

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex aromatic structures. The disparate reactivity of the C–I and C–Cl bonds allows for sequential, site-selective transformations.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. fishersci.esresearchgate.net In the case of this compound, the reaction can be selectively carried out at the C-I bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating preferential oxidative addition of the palladium(0) catalyst. vulcanchem.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. fishersci.esresearchgate.net The presence of a base is crucial for the transmetalation step. nih.gov

While specific studies on this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura coupling on dihalogenated aromatic compounds are well-established. The reaction would proceed by selectively coupling a boronic acid or ester at the 7-position, leaving the chloro group intact for potential subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High (anticipated) |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | High (anticipated) |

This table represents anticipated reaction conditions and outcomes based on general knowledge of Suzuki-Miyaura couplings on similar substrates.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent. openochem.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound would exhibit high selectivity for the C-I bond. smolecule.com The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. openochem.org

Organostannanes are stable and tolerant of a wide variety of functional groups, making the Stille reaction a versatile synthetic method. wikipedia.org For instance, 1-iodonaphthalene can undergo a Stille reaction with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine, showcasing the applicability of this reaction to heterocyclic stannanes. sigmaaldrich.comlookchem.com It is expected that this compound would react similarly at the iodo-position.

Unprecedented side reactions, such as direct C–H stannylation, have been observed in some Stille couplings, which can influence the reaction's efficiency. rsc.org

Table 2: Illustrative Stille Coupling Reaction

| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) |

| 1 | This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 |

| 2 | 1-Iodonaphthalene | 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine | Pd(PPh₃)₄ | - | Dioxane | 100 |

This table illustrates potential Stille coupling reactions involving this compound and a related analogue.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.org This reaction is highly effective for the selective alkynylation of this compound at the C-I position. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. researchgate.net

Studies have demonstrated the successful Sonogashira coupling of 1-iodonaphthalene with various terminal alkynes under mild, aqueous conditions using surfactants. rsc.org For example, the coupling of 1-iodonaphthalene with phenylacetylene (B144264) has been achieved with high yields using a palladium catalyst and a copper(I) co-catalyst. mdpi.com It is anticipated that this compound would undergo this reaction with similar efficiency and selectivity.

The reaction conditions can be tuned to be copper-free, although this may sometimes lead to competing reaction pathways. rsc.org The choice of base and solvent can also significantly impact the reaction outcome. csic.es

Table 3: Representative Sonogashira Coupling Conditions

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 1-Iodonaphthalene | 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | 40 | High | rsc.org |

| 2 | 1-Iodonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 95 | mdpi.com |

| 3 | This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | High (anticipated) |

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov While specific examples involving the direct C-H functionalization of this compound are not prevalent in the provided search results, the principles can be applied to its analogues. For instance, palladium-catalyzed arylation of γ-C(sp³)–H bonds in aliphatic amides has been achieved using aryl iodides like 2-iodonaphthalene (B183038) as the coupling partner. nih.gov

The regioselectivity of C-H functionalization on the naphthalene core itself is a significant challenge. researchgate.net However, directing groups can be employed to achieve site-selective reactions at positions that are typically less reactive. For example, the Ru-catalyzed arylation of C-H bonds in aromatic amides has been demonstrated with N-(quinolin-8-yl)quinoline-4-carboxamide. nih.gov This suggests that with an appropriate directing group, C-H functionalization of the naphthalene core of this compound could be a viable synthetic strategy.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Time-Resolved Femtosecond Pump-Probe Mass Spectrometry for Reaction Dynamics

Time-resolved femtosecond pump-probe mass spectrometry is a powerful technique for investigating the ultrafast dynamics of chemical reactions, providing real-time observation of molecular transformations on the femtosecond (10⁻¹⁵ s) timescale. oist.jpau.dkcleanenergywiki.org In the context of this compound, this method can unravel the intricate details of its photodissociation dynamics following electronic excitation.

The experimental setup typically involves a femtosecond laser system that generates ultrashort pulses. The output is split into a "pump" beam and a "probe" beam. The pump pulse, usually in the ultraviolet (UV) range, excites the this compound molecules to a higher electronic state. This excitation can lead to the cleavage of either the C-Cl or the C-I bond. After a variable time delay, the probe pulse ionizes the molecules and any resulting photofragments. The ions are then detected by a mass spectrometer, providing a mass spectrum at that specific delay time. By systematically varying the time delay between the pump and probe pulses, a "movie" of the chemical reaction can be constructed, tracking the decay of the parent molecule and the rise of the fragment species. nih.govornl.govuci.edu

For this compound, excitation with a UV photon would likely populate a ππ* excited state. Due to the presence of the heavy iodine atom, intersystem crossing to triplet states is expected to be efficient. researchgate.net The dissociation of the C-I bond is generally more favorable than the C-Cl bond due to its lower bond dissociation energy. aps.org Therefore, the primary photodissociation channel is anticipated to be the cleavage of the C-I bond, yielding a 1-chloro-7-naphthyl radical and an iodine atom.

The transient mass spectra would be expected to show a decay in the signal of the parent ion (C₁₀H₆ClI⁺) and a corresponding rise in the signals of the 1-chloro-7-naphthyl radical ion (C₁₀H₆Cl⁺) and the iodine ion (I⁺). The timescales of these changes would provide direct information about the lifetime of the excited state and the rate of bond cleavage. It is also possible that sequential dissociation or dissociation from different excited states could be observed, leading to more complex kinetic profiles.

| Expected Transient Species | m/z (most abundant isotope) | Role in Reaction |

| This compound | 288 | Parent Molecule |

| 1-Chloro-7-naphthyl radical | 161 | Primary Photofragment |

| Iodine atom | 127 | Primary Photofragment |

| Naphthyl radical | 127 | Secondary Photofragment |

| Chlorine atom | 35 | Minor Photofragment |

This table is based on predicted fragmentation patterns and has not been experimentally verified for this compound.

By analyzing the kinetic data, researchers can determine the rate constants for the different dissociation pathways and gain insights into the potential energy surfaces that govern the reaction. Comparing the dynamics of this compound with those of other dihalogenated naphthalenes would further illuminate the role of the specific halogen substituents in directing the photochemical outcome. researchgate.netscispace.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction experiment would begin with the growth of a suitable single crystal. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots produced by the crystal is recorded, and the intensities of these reflections are measured. This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. researchgate.netmdpi.comchemcomp.com

The resulting crystal structure would reveal the planarity of the naphthalene ring system and the precise locations of the chlorine and iodine atoms. Of particular interest would be the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Given the presence of two different halogen atoms, a variety of non-covalent interactions are possible.

Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govrsc.orgmdpi.com In the crystal structure of this compound, both chlorine and iodine atoms could act as halogen bond donors. The iodine atom, being more polarizable, is expected to form stronger halogen bonds. These interactions could involve the halogen atoms of one molecule interacting with the π-system of the naphthalene ring of a neighboring molecule (I···π or Cl···π interactions) or with the other halogen atom (I···Cl, I···I, or Cl···Cl interactions). nih.goviucr.org

A hypothetical table of crystallographic data for this compound, based on data for similar dihalogenated naphthalenes, is presented below. iucr.org

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~4.0 |

| c (Å) | ~20.0 |

| β (°) | ~95 |

| Volume (ų) | ~675 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.8 |

This data is hypothetical and intended for illustrative purposes only.

The detailed structural information obtained from X-ray crystallography would be invaluable for understanding the solid-state properties of this compound and for designing new materials with specific packing motifs and functionalities.

Computational and Theoretical Investigations of 1 Chloro 7 Iodonaphthalene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Calculation of Reaction Energetics and Transition States

Specific calculations of reaction energetics and transition states involving 1-chloro-7-iodonaphthalene have not been reported in publicly accessible research. This type of computational analysis is crucial for understanding the mechanisms of chemical reactions, predicting reaction rates, and determining the stability of reaction intermediates. For a molecule like this compound, this could involve, for example, studying its behavior in cross-coupling reactions or nucleophilic substitution reactions.

Analysis of Substituent Effects on Aromatic Systems

While the general principles of substituent effects on aromatic systems are well-established, a specific computational analysis for this compound is not documented in the available literature. Such an analysis would explore how the chlorine and iodine atoms at the 1 and 7 positions, respectively, influence the electron density distribution and reactivity of the naphthalene (B1677914) ring system. The interplay of the electron-withdrawing nature of the halogens and their positions would be a key aspect of such a study.

Molecular Dynamics (MD) Simulations of Reaction Pathways and Solvent Effects

There are no specific Molecular Dynamics (MD) simulation studies reported for this compound. MD simulations are a computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable information on its conformational dynamics, its interactions with solvent molecules, and the pathways of its reactions in different environments.

Quantum Chemical Analysis of Non-Covalent Interactions

While specific quantum chemical analyses of non-covalent interactions for this compound are not available, the principles of such interactions in halogenated aromatic compounds are well-understood through theoretical studies. manchester.ac.uknih.govdntb.gov.uanih.gov These interactions are crucial for understanding the molecule's behavior in condensed phases and its potential for forming larger molecular assemblies.

σ-Hole and π-Hole Bonding in Halogenated Aromatics

The concepts of σ-hole and π-hole bonding are fundamental to understanding non-covalent interactions in halogenated aromatic compounds. mdpi.comresearchgate.netmdpi.com A σ-hole is a region of positive electrostatic potential on the outer surface of a halogen atom, opposite to the covalent bond. researchgate.netrsc.org This positive region can interact favorably with electron-rich sites. In this compound, both the chlorine and iodine atoms would possess σ-holes, with the one on the iodine atom being more positive and thus more significant in forming halogen bonds. nih.gov

A π-hole is a region of positive electrostatic potential located above and below the plane of an aromatic ring. The presence and magnitude of a π-hole can be influenced by the substituents on the ring. For this compound, the electron-withdrawing chloro and iodo substituents would likely enhance the π-hole of the naphthalene system, making it more susceptible to interactions with nucleophiles.

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid via its σ-hole) and a Lewis base. nih.govwiley-vch.de In the case of this compound, both the chlorine and iodine atoms could participate in halogen bonding. However, due to the higher polarizability and larger σ-hole of iodine, it is expected to be a stronger halogen bond donor than chlorine. These interactions would play a significant role in the crystal packing of this compound and its interactions with other molecules in solution.

| Interaction Type | Key Features | Expected in this compound |

| σ-Hole Bonding | A region of positive electrostatic potential on the halogen atom opposite to the C-X bond. | Present on both chlorine and iodine, stronger on iodine. |

| π-Hole Bonding | A region of positive electrostatic potential above and below the aromatic ring system. | Present and likely enhanced by the electron-withdrawing halogen substituents. |

| Halogen Bonding | A directional non-covalent interaction involving the σ-hole of a halogen atom. | Both chlorine and iodine can act as halogen bond donors, with iodine forming stronger bonds. |

Applications of 1 Chloro 7 Iodonaphthalene in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in the Construction of Complex Organic Molecules

The presence of both a chloro and an iodo substituent on the naphthalene (B1677914) scaffold makes 1-chloro-7-iodonaphthalene a highly valuable precursor in the synthesis of intricate organic molecules. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, particularly in transition metal-catalyzed cross-coupling reactions, allows for a stepwise functionalization of the naphthalene core.

The general reactivity trend for halogens in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, follows the order I > Br > Cl. nih.gov This means that the iodine atom at the 7-position of this compound can be selectively reacted while leaving the chlorine atom at the 1-position intact for subsequent transformations. This chemoselectivity is fundamental to its application as a versatile building block.

Precursor to Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. The synthesis of complex and well-defined PAHs often relies on the strategic use of halogenated precursors that can undergo sequential cross-coupling reactions to build up the extended aromatic system.

This compound serves as an excellent starting material for the synthesis of larger PAHs. For instance, the more reactive iodo group can participate in an initial cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a new aryl or vinyl substituent at the 7-position. The remaining chloro group can then be utilized in a second, typically more forcing, cross-coupling reaction to complete the synthesis of the target PAH. This stepwise approach allows for the controlled construction of unsymmetrical PAHs, which can be challenging to synthesize through other methods.

A general strategy for the synthesis of PAHs from dihalogenated precursors is the palladium-catalyzed [3 + 3] annulation method, where a dibromonaphthalene can be coupled with a PAH boronic ester to form larger structures like perylene derivatives. researchgate.net By analogy, this compound could be employed in a sequential manner, first reacting at the iodo-position and then at the chloro-position, to generate complex, unsymmetrical PAH architectures.

Table 1: Reactivity of Halogens in Suzuki-Miyaura Cross-Coupling

| Halogen | Relative Reactivity |

|---|---|

| Iodo (I) | Highest |

| Bromo (Br) | Intermediate |

This table illustrates the general trend in reactivity of different halogens in Suzuki-Miyaura cross-coupling reactions, which is crucial for the selective functionalization of this compound.

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The synthesis of complex heterocyclic systems often involves the use of functionalized aromatic precursors. This compound can be a valuable intermediate in the synthesis of novel naphthalene-fused heterocyclic compounds.

The differential reactivity of the two halogen atoms allows for the sequential introduction of different nitrogen, oxygen, or sulfur-containing nucleophiles or coupling partners. For example, the iodo group could be displaced by a nitrogen nucleophile in a Buchwald-Hartwig amination reaction, followed by an intramolecular cyclization involving the chloro group to form a fused nitrogen-containing heterocycle. Alternatively, sequential cross-coupling reactions with appropriate heterocyclic building blocks can lead to the construction of complex hybrid structures containing both naphthalene and other heterocyclic motifs.

The synthesis of novel naphthalene-heterocycle hybrids has been shown to yield compounds with potent biological activities. researchgate.net The use of selectively addressable precursors like this compound would greatly expand the scope and complexity of the accessible hybrid molecules.

Role in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern chemistry, particularly in the synthesis of chiral molecules for pharmaceutical applications. While direct examples involving this compound are not extensively documented, the principles of stereoselective synthesis involving halogenated naphthalenes can be applied.

Asymmetric Transformations Involving Halogenated Naphthalenes

The presence of substituents at the 1 and 7 positions of the naphthalene core can lead to atropisomerism, a type of stereoisomerism resulting from restricted rotation around a single bond. If the substituents are sufficiently bulky, rotation around the bond connecting the naphthalene unit to another group can be hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers).

This compound can be a precursor to such axially chiral compounds. For example, a bulky group could be introduced at the 7-position via a selective cross-coupling reaction at the iodo-substituent. Subsequent reactions at the 1-position (chloro-substituent) could then lead to the formation of a molecule with a high barrier to rotation, resulting in a stable atropisomer. The synthesis of axially chiral naphthylpyrroles has been achieved through catalytic asymmetric 1,3-dipolar cycloaddition reactions, demonstrating the feasibility of creating chiral structures from naphthalene precursors. nih.gov

Desymmetrization and Kinetic Resolution Strategies

While this compound itself is not prochiral, it can be a precursor to molecules that are. For instance, if a prochiral group is introduced at one of the halogenated positions, a subsequent enantioselective reaction at that group, or at the remaining halogen, could lead to a desymmetrization of the molecule, yielding a single enantiomer of a chiral product.

Kinetic resolution strategies could also be envisioned. If a racemic mixture of a chiral derivative of this compound is prepared, a chiral catalyst or reagent could be used to selectively react with one of the enantiomers at a faster rate, allowing for the separation of the unreacted enantiomer. Such strategies are crucial for obtaining enantiomerically pure compounds.

Development of Functional Materials and Optoelectronic Precursors

Halogenated aromatic compounds are important precursors in the development of functional organic materials with applications in electronics and optoelectronics. The properties of these materials are highly dependent on their molecular structure, and the ability to precisely control the substitution pattern on the aromatic core is essential.

This compound, with its two distinct and addressable halogen atoms, is a promising precursor for the synthesis of novel functional materials. The sequential introduction of different functional groups can be used to tune the electronic and photophysical properties of the resulting molecules.

For example, the synthesis of naphthalene-based liquid crystals has been reported, where the properties of the liquid crystalline phase are influenced by the substitution pattern on the naphthalene core. semanticscholar.orgoup.comtandfonline.comtandfonline.com Similarly, naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs). mdpi.comrsc.orggatech.edunih.gov The ability to introduce different substituents at the 1 and 7 positions of the naphthalene ring using this compound as a starting material could lead to the development of new liquid crystals and OLED materials with tailored properties.

The on-surface synthesis of organic polymers from halogenated precursors is another emerging area where this compound could find application. The sequential dehalogenation and coupling of such molecules on a surface can lead to the formation of well-defined one- and two-dimensional polymeric structures with potential applications in nanoelectronics. acs.org

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Material Type | Potential Application | Rationale |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons | Organic Field-Effect Transistors (OFETs) | Tunable electronic properties through controlled synthesis. |

| Heterocyclic Compounds | Organic Photovoltaics (OPVs) | Tailored light absorption and charge transport properties. |

| Axially Chiral Molecules | Chiral Sensors | Enantioselective recognition of other chiral molecules. |

| Liquid Crystals | Displays and Optical Switches | Anisotropic properties dependent on molecular structure. |

This table summarizes the potential applications of materials derived from this compound, highlighting the importance of this versatile building block in materials science.

Chiroptical Properties of Derived Compounds

The tailored synthesis of molecules with specific chiroptical properties is a significant area of chemical research, with applications in areas such as asymmetric catalysis, molecular recognition, and advanced optical materials. This compound is a valuable precursor for the synthesis of axially chiral biaryl compounds, specifically substituted binaphthalenes. The inherent chirality in these molecules arises from hindered rotation around the C-C single bond connecting the two naphthalene rings, leading to stable, non-superimposable mirror images known as atropisomers.

The differential reactivity of the carbon-iodine and carbon-chlorine bonds in this compound allows for selective and sequential cross-coupling reactions. For instance, the more reactive C-I bond can participate in a Suzuki or Stille coupling reaction to form a biaryl linkage, leaving the C-Cl bond available for subsequent functionalization. This stepwise approach provides precise control over the final structure of the chiral molecule.

The chiroptical properties of binaphthyl derivatives, such as their specific rotation and circular dichroism (CD) spectra, are highly dependent on the nature and position of the substituents on the naphthalene rings. These substituents influence the dihedral angle between the two aromatic systems, which in turn dictates the magnitude and sign of the chiroptical response. For example, the introduction of bulky groups at the 2 and 2' positions of a 1,1'-binaphthyl system can significantly increase the barrier to rotation, leading to optically stable atropisomers at room temperature. acs.org

While direct experimental data on the chiroptical properties of compounds derived specifically from this compound is not extensively available in the literature, a substantial body of research on analogous substituted binaphthyls provides valuable insights. The principles governing the structure-property relationships in these systems can be extrapolated to predict the behavior of derivatives of this compound.

Precursors for Advanced Organic Electronic Materials

This compound serves as a versatile building block for the synthesis of advanced organic electronic materials due to its rigid aromatic core and the presence of two halogen atoms that can be selectively functionalized. The naphthalene unit is a common motif in organic semiconductors, and by extending the π-conjugation through cross-coupling reactions, materials with tailored electronic and photophysical properties can be developed for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The synthetic utility of this compound lies in the ability to perform sequential cross-coupling reactions, such as the Suzuki and Sonogashira couplings. organic-chemistry.orgorganic-chemistry.org The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This allows for the selective introduction of an aryl or acetylenic group at the 7-position, followed by a different functionalization at the 1-position. This stepwise methodology is crucial for creating well-defined, non-symmetrical conjugated molecules with desirable electronic characteristics.

For instance, Sonogashira coupling can be employed to introduce phenylethynyl groups, which is known to extend the π-system and influence the absorption and emission properties of the resulting compounds. chemrxiv.org The extension of the π-conjugation in specific directions relative to the naphthalene core can lead to materials with longer absorption and emission wavelengths and higher fluorescence quantum yields. chemrxiv.org

Derivatives of naphthalene have been successfully incorporated into n-type organic semiconductors. Halogenated naphthalene tetracarboxylic diimides, for example, have demonstrated high electron mobility in OFETs. bohrium.comresearchgate.net The introduction of halogen atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and can improve the air stability of the device. bohrium.comgatech.edu While this compound itself is not a naphthalene diimide, it can be used as a precursor to synthesize larger, more complex aromatic structures that can function as the core of high-performance organic semiconductors.

The table below summarizes the performance of some organic electronic materials derived from halogenated naphthalene compounds, illustrating the potential for creating high-performance devices.

Q & A

Q. How can researchers optimize the synthesis of 1-Chloro-7-iodonaphthalene to improve yield and purity?

Methodological Answer:

- Optimize halogenation conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor regioselective substitution on the naphthalene ring.

- Use column chromatography or recrystallization for purification, monitoring progress via TLC or HPLC .

- Validate purity using melting point analysis and spectroscopic techniques (e.g., H NMR, C NMR) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Store in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation.

- Maintain low temperatures (e.g., –20°C) for long-term storage.

- Regularly assess stability via comparative spectroscopic analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer:

- Systematically replicate prior studies, controlling variables like catalyst loading (Pd vs. Cu), solvent (DMF vs. THF), and base (KCO vs. CsCO).

- Use kinetic studies and DFT calculations to identify competing reaction pathways (e.g., steric hindrance vs. electronic effects) .

- Publish negative results and detailed protocols to enhance reproducibility .

Q. How can computational modeling elucidate the electronic properties of this compound for materials science applications?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict charge transport behavior.

- Compare computed dipole moments and electrostatic potential surfaces with experimental solvatochromic data .

- Validate models by correlating calculated reaction enthalpies with experimental calorimetry results .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

Methodological Answer:

- Simulate environmental conditions (e.g., UV exposure, aqueous/organic phases) to track decomposition products via GC-MS or LC-MS.

- Use isotopically labeled analogs (e.g., C or I) to trace degradation intermediates.

- Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological impacts .

Q. How can researchers develop robust analytical methods for detecting trace amounts of this compound in complex matrices?

Methodological Answer:

- Optimize solid-phase extraction (SPE) protocols using functionalized sorbents (e.g., C18 or graphitized carbon).

- Employ ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) for sensitivity.

- Validate method accuracy via spike-recovery experiments and inter-laboratory comparisons .

Guidance for Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?

Methodological Answer:

What frameworks ensure rigorous formulation of research questions for studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.